2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione
Description
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-3-5-10(6-4-8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJXTVCBHTWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylacetic acid with thiomorpholine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiomorpholine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H13NO2S
- Molar Mass : 235.3 g/mol
- Structure : The compound features a thiomorpholine ring with a methyl group and a para-methylphenyl substituent, contributing to its distinct reactivity.
Chemistry
2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications that facilitate the creation of more complex molecules.
- Synthetic Routes : The synthesis typically involves the condensation of starting materials under controlled conditions, often utilizing solvents such as ethanol or methanol to enhance reaction efficiency.
Biology
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Antitumor Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase .
Medicine
In the field of drug development, this compound is explored for its potential therapeutic applications:
- Novel Therapeutic Agents : Its unique structure allows for interactions with specific molecular targets such as enzymes and receptors, which may lead to the development of new anticancer drugs .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Industry
The compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and coatings with specific functionalities.
Case Studies
Several case studies have evaluated the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects in vitro | Significant reduction in cell viability in breast cancer cell lines (MCF-7). |
| Study B | Assess antimicrobial activity | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study C | Investigate anti-inflammatory properties | Reduced TNF-alpha levels in LPS-stimulated macrophages. |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione (DYP26652)
Key differences :
- Substituent : The 4-methylphenyl group in the target compound is replaced with a 4-(trifluoromethyl)phenyl group in DYP26652 .
- Molecular properties: Formula: C₁₂H₁₀F₃NO₂S (vs. C₁₂H₁₃NO₂S for the target compound). Molecular weight: ~289 g/mol (vs. ~235 g/mol for the target compound).
- Impact of CF₃ :
- The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability compared to the methyl group.
- May reduce solubility in polar solvents due to enhanced hydrophobicity.
Ethyl 2-methyl-4-(1-((4-methylphenyl)sulfonyl)-1H-indol-3-yl)-4-(1-naphthyl)but-2-enoate
Key differences :
Crystallographic behavior :
Hydroxychalcone Derivatives (Biotransformation Study)
These findings suggest:
- Substituent position (e.g., para-methyl vs. hydroxyl groups) significantly influences metabolic pathways and product yields .
Comparative Data Table
Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., CF₃) enhance stability but reduce solubility, whereas methyl groups offer synthetic simplicity and moderate hydrophobicity . Sulfonyl and indole groups in the ethyl derivative enable diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking), critical for biological targeting .
Crystallographic Tools :
- Structures of analogs (e.g., DYP26652) may employ SHELX for refinement and ORTEP for visualization, common in small-molecule crystallography .
Biological Relevance :
- While thiomorpholine diones lack direct biotransformation data, microbial studies on chalcones underscore the importance of substituent positioning in metabolic outcomes .
Biological Activity
Introduction
2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiomorpholine ring substituted with a methyl group and a para-methylphenyl group. This unique structure contributes to its diverse chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₂S |
| Molecular Weight | 239.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit various enzymes involved in cellular processes, leading to effects such as:
- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines by interfering with signaling pathways that regulate cell growth and survival.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections .
Table 2: Biological Activities
Case Studies and Experimental Data
- Anticancer Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells, including HeLa (cervical) and A549 (lung) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various pathogens, revealing notable inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 500 to 1000 µg/mL .
Mechanistic Insights
The compound's mechanism of action may involve:
- Enzyme Interaction : It is hypothesized that the compound binds to specific enzymes or receptors, altering their function and leading to downstream effects associated with cell death or inhibition of microbial growth.
- Cellular Pathways : Research suggests involvement in pathways linked to inflammation and oxidative stress, which are critical in cancer progression and microbial resistance .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
